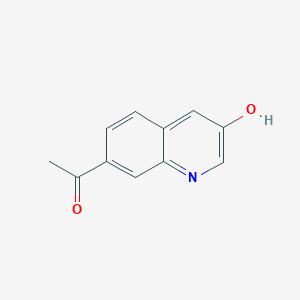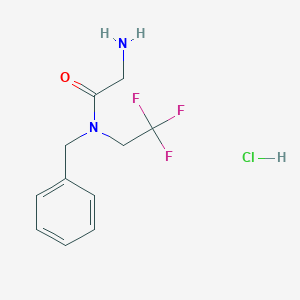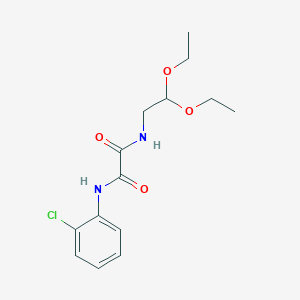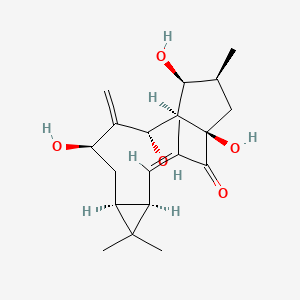
1-(3-Hydroxychinolin-7-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxyquinolin-7-yl)ethanone is an organic compound with the molecular formula C11H9NO2 It features a quinoline ring system substituted with a hydroxy group at the 3-position and an ethanone group at the 7-position
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxyquinolin-7-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
The primary targets of 1-(3-Hydroxyquinolin-7-yl)ethanone It is known that quinoline derivatives, which include 1-(3-hydroxyquinolin-7-yl)ethanone, have diverse pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial . They have also been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, Parkinson disease, and Alzheimer disease .
Mode of Action
The specific mode of action of 1-(3-Hydroxyquinolin-7-yl)ethanone Quinoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
The exact biochemical pathways affected by 1-(3-Hydroxyquinolin-7-yl)ethanone Quinoline derivatives are known to affect a variety of biochemical pathways, leading to their diverse pharmacological activities
Result of Action
The molecular and cellular effects of 1-(3-Hydroxyquinolin-7-yl)ethanone Given the diverse pharmacological activities of quinoline derivatives, it can be inferred that the compound may have a variety of molecular and cellular effects
Biochemische Analyse
Biochemical Properties
It is known that quinoline, a related compound, plays a significant role in various biochemical reactions .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Hydroxyquinolin-7-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of 3-hydroxyquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Another method involves the Friedel-Crafts acylation of 3-hydroxyquinoline with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods
Industrial production of 1-(3-Hydroxyquinolin-7-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial processes often incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Hydroxyquinolin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(3-Quinolinyl)ethanone.
Reduction: 1-(3-Hydroxyquinolin-7-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Hydroxyquinolin-6-yl)ethanone
- 1-(3-Hydroxyquinolin-8-yl)ethanone
- 1-(3-Hydroxyquinolin-5-yl)ethanone
Comparison
1-(3-Hydroxyquinolin-7-yl)ethanone is unique due to the specific positioning of the hydroxy and ethanone groups on the quinoline ring. This positioning can influence its chemical reactivity and biological activity compared to similar compounds. For example, the 7-position substitution may result in different steric and electronic effects, impacting its interaction with biological targets and its overall properties.
Eigenschaften
IUPAC Name |
1-(3-hydroxyquinolin-7-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-2-3-9-4-10(14)6-12-11(9)5-8/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKLZBPUICSSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2576794.png)
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2576795.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2576796.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2576797.png)
![4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2576800.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2576802.png)
![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)

